molecular formula C26H24N2O6 B4925380 diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate CAS No. 24806-39-1

diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate

Cat. No.: B4925380
CAS No.: 24806-39-1
M. Wt: 460.5 g/mol
InChI Key: GKBFDMMDHGVNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate is an organic compound with the molecular formula C26H24N2O6 and a molecular weight of 460.5 g/mol. This compound consists of 24 hydrogen atoms, 26 carbon atoms, 2 nitrogen atoms, and 6 oxygen atoms . It is known for its unique structure, which includes a phenylenebis(carbonylimino) core flanked by two dibenzoate groups.

Preparation Methods

The synthesis of diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate typically involves the reaction of ethyl 4-hydroxybenzoate with 1,4-bis(chloromethyl)benzene . This reaction is carried out under specific conditions to ensure the formation of the desired diester monomer. The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The pathways involved may include binding to specific sites on proteins, leading to changes in their activity or function. Detailed studies on the molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate can be compared with similar compounds such as:

    Diethyl phthalate: Another ester with different structural features and applications.

    Diethyl terephthalate: Similar in structure but with different functional groups and properties.

    Diethyl isophthalate: Shares some structural similarities but differs in the positioning of functional groups.

The uniqueness of diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate lies in its specific phenylenebis(carbonylimino) core, which imparts distinct chemical and physical properties compared to other esters.

Properties

IUPAC Name

ethyl 4-[[4-[(4-ethoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c1-3-33-25(31)19-9-13-21(14-10-19)27-23(29)17-5-7-18(8-6-17)24(30)28-22-15-11-20(12-16-22)26(32)34-4-2/h5-16H,3-4H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBFDMMDHGVNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297527
Record name diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24806-39-1
Record name NSC116498
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate
Reactant of Route 3
Reactant of Route 3
diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate
Reactant of Route 4
Reactant of Route 4
diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate
Reactant of Route 5
Reactant of Route 5
diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate
Reactant of Route 6
Reactant of Route 6
diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.